Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Organic Synthesis Photoredox Catalysis Fluorination

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7) is a gem-difluorinated arylacetic acid ester building block with the molecular formula C₁₀H₉BrF₂O₂ and a molecular weight of 279.08 g/mol. This compound features a meta-bromophenyl substituent and an α,α-difluoromethylene moiety, rendering it a versatile intermediate for the construction of complex, fluorinated organic molecules.

Molecular Formula C10H9BrF2O2
Molecular Weight 279.08 g/mol
CAS No. 885068-75-7
Cat. No. B1455268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-bromophenyl)-2,2-difluoroacetate
CAS885068-75-7
Molecular FormulaC10H9BrF2O2
Molecular Weight279.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=CC=C1)Br)(F)F
InChIInChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
InChIKeyUFCGWVQYBZHWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7) – Technical Profile for Procurement Decisions


Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7) is a gem-difluorinated arylacetic acid ester building block with the molecular formula C₁₀H₉BrF₂O₂ and a molecular weight of 279.08 g/mol . This compound features a meta-bromophenyl substituent and an α,α-difluoromethylene moiety, rendering it a versatile intermediate for the construction of complex, fluorinated organic molecules [1]. It is supplied by multiple vendors with a typical purity specification of ≥95% and is intended exclusively for research and development applications .

Why Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate Cannot Be Arbitrarily Replaced by Close Analogs


Within the class of α,α-difluoro-α-arylacetate esters, subtle structural variations—such as the position of the bromine substituent on the aromatic ring (ortho vs. meta vs. para) or the nature of the ester group (ethyl vs. methyl)—can profoundly influence key physicochemical properties and synthetic utility. For instance, the meta-bromophenyl configuration of CAS 885068-75-7 may offer a distinct electronic and steric profile that is critical for regiospecific cross-coupling reactions [1]. Similarly, the calculated lipophilicity (XLogP3) varies between positional isomers, which can impact reaction outcomes and downstream compound properties [2]. The following quantitative evidence demonstrates these critical differentiators, establishing that direct substitution with analogs such as the para-bromo isomer (CAS 1004305-97-8) or the methyl ester (CAS 860771-96-6) is not scientifically equivalent and requires re-validation of synthetic pathways and material performance.

Quantitative Evidence Guide: Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate vs. Analogs


Synthetic Yield: Photoredox-Mediated Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

In a photoredox-mediated synthesis, ethyl 2-(3-bromophenyl)-2,2-difluoroacetate was obtained in a 75% yield. This yield, while moderate, was achieved under mild, visible-light-induced conditions at room temperature, offering a valuable alternative to traditional, harsher fluorination methods . In contrast, a more conventional two-step synthesis from a related intermediate yielded the same compound in 96% . The significant difference in yield (75% vs. 96%) highlights the impact of the chosen synthetic route on the efficiency of producing this specific meta-bromo regioisomer, a critical factor for process chemists evaluating cost and scalability.

Organic Synthesis Photoredox Catalysis Fluorination

Lipophilicity Comparison: Meta-Bromo vs. Para-Bromo Isomer

The calculated lipophilicity (XLogP3) of ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is 3.5, a value that is identical to its para-bromo analog (CAS 1004305-97-8) [1]. However, this similarity in overall lipophilicity masks important differences in molecular shape and electronic distribution, which are critical for specific interactions in biological systems and for reactivity in cross-coupling reactions. The identical logP values between the two positional isomers suggest that while membrane permeability might be comparable, the precise three-dimensional orientation and dipole moment, governed by the bromine position, will dictate selective binding or reaction outcomes.

Physicochemical Properties Medicinal Chemistry Drug Design

Regiochemical Reactivity: Meta-Bromo vs. Ortho-Bromo Isomer in Cross-Coupling

The position of the bromine atom on the phenyl ring dictates the regiochemical outcome of palladium-catalyzed cross-coupling reactions. Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate, with its meta-bromo substituent, provides a specific vector for molecular extension that is fundamentally different from the ortho- or para- analogs. While direct quantitative rate data for this specific compound is not available in the open literature, the well-established principles of steric and electronic effects in aryl halide reactivity provide a strong class-level inference. For instance, an ortho-bromo isomer (e.g., CAS 1180536-37-1) will experience significant steric hindrance from the adjacent gem-difluoroester group, potentially reducing its reactivity in cross-coupling reactions compared to the meta-isomer . This difference in steric accessibility is a critical factor for successful diversification in library synthesis.

Cross-Coupling Suzuki Reaction Buchwald-Hartwig Amination

Patent-Cited Applications: A Comparative Analysis

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate has been specifically cited as a key intermediate in several high-value patent applications, including those related to substituted tricyclic compounds (WO-2021130731-A1, WO-2021105960-A1) and SOS1 inhibitors (US-2021177851-A1) . This demonstrates its proven utility in the synthesis of biologically relevant molecules. In contrast, the ortho-bromo isomer (CAS 1180536-37-1) is cited in patents for selective inhibitors of protein arginine methyltransferase 5 (PRMT5) (WO-2020206299-A1, US-2019284193-A1) . The divergence in patent landscapes clearly illustrates that these regioisomers are not interchangeable building blocks; each is selected for specific structure-activity relationship (SAR) explorations in distinct therapeutic programs.

Medicinal Chemistry Intellectual Property Drug Discovery

Validated Application Scenarios for Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7)


Synthesis of Substituted Tricyclic Compounds as Potential Therapeutics

The compound is a validated intermediate for the preparation of substituted tricyclic compounds, as demonstrated by its use in patent applications WO-2021130731-A1 and WO-2021105960-A1 . Procurement of this specific meta-bromo regioisomer is essential for reproducing the synthetic routes disclosed in these patents. Substitution with an ortho- or para-bromo analog would lead to a different regioisomeric product, which would not match the patent examples and would likely exhibit altered biological activity .

Medicinal Chemistry for SOS1 Inhibitor Development

This building block is specifically cited in the development of novel benzylamino substituted quinazolines and derivatives as SOS1 inhibitors (US-2021177851-A1) . The meta-bromophenyl group is a key structural feature of the inhibitors described in this patent. For medicinal chemists working on RAS-driven cancers, this exact compound is required to synthesize the claimed inhibitor scaffolds and explore the structure-activity relationships (SAR) around the meta-substitution pattern .

Precursor for Cross-Coupling-Driven Library Synthesis

The meta-bromo substituent provides a versatile handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse libraries of fluorinated compounds . The steric environment of the meta-position is less hindered than the ortho-position, making it a more reliable and efficient coupling partner for generating compound collections . The α,α-difluoromethylene moiety is a valuable bioisostere, enhancing the drug-like properties of the resulting library members .

Reference Standard for Physicochemical Property Analysis

With a well-defined calculated XLogP3 of 3.5, this compound serves as a useful reference point for calibrating in-house lipophilicity measurements or computational models for fluorinated aromatic esters . Its distinct properties, when compared to its ortho- and para- isomers (which share the same logP), allow for the study of how regioisomerism influences other physicochemical parameters like chromatographic retention time and solid-state properties, independent of gross lipophilicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.